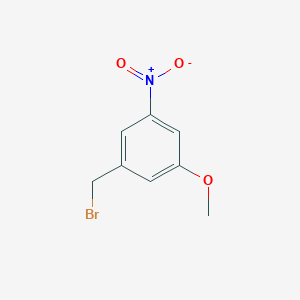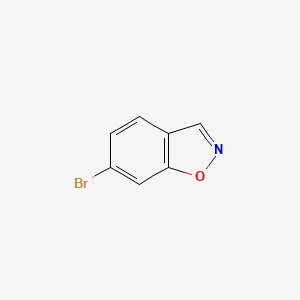
6-Bromo-1,2-benzisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,2-benzisoxazole is a heterocyclic organic compound with the chemical formula C7H4BrNO. It is a brominated derivative of 1,2-benzisoxazole and finds application in several areas of research and industry, such as pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
6-Bromo-1,2-benzisoxazole is a derivative of the isoxazole class of compounds .
Mode of Action
Isoxazole derivatives have been shown to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and others . The interaction of these compounds with their targets often results in significant changes in cellular processes, but the exact mechanisms can vary widely depending on the specific compound and target.
Biochemical Pathways
While the specific biochemical pathways affected by this compound are not well-studied, isoxazole derivatives have been found to impact a variety of biochemical pathways. For instance, a bacteria-produced benzisoxazole was found to have antibiotic activity against multi-drug resistant Acinetobacter baumannii. The study suggested that the compound might target two enzymes, chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase .
Result of Action
Isoxazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects . The exact effects can vary widely depending on the specific compound and its targets.
Biochemical Analysis
Biochemical Properties
6-Bromo-1,2-benzisoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzisoxazole derivatives, including this compound, have shown promising activities against enzymes like chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase . These interactions are crucial for its antibacterial properties, especially against multi-drug resistant bacteria.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Benzisoxazole derivatives, including this compound, have demonstrated anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through the modulation of specific signaling pathways and gene expression profiles.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, benzisoxazole derivatives have been shown to inhibit enzymes like chorismate pyruvate-lyase . Additionally, this compound can modulate gene expression, contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzisoxazole derivatives, including this compound, maintain their biological activity over extended periods, although their efficacy may decrease due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activities. At higher doses, it may cause toxic or adverse effects. For instance, zonisamide, a benzisoxazole derivative, has shown a wide margin between effective and toxic doses in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound’s antibacterial activity is linked to its interaction with enzymes like chorismate pyruvate-lyase . These interactions can affect metabolic flux and metabolite levels, contributing to its biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation. Benzisoxazole derivatives, including this compound, are known to be distributed in various tissues, influencing their therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2-benzisoxazole typically involves the bromination of 1,2-benzisoxazole. One common method is the reaction of 1,2-benzisoxazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 6-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1,2-benzisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzisoxazoles can be formed.
Oxidation Products: Oxidized derivatives of benzisoxazole.
Reduction Products: De-brominated benzisoxazole.
Scientific Research Applications
6-Bromo-1,2-benzisoxazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs.
Industry: Used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
1,2-Benzisoxazole: The parent compound without the bromine substitution.
6-Fluoro-1,2-benzisoxazole: A fluorinated derivative with similar properties.
6-Chloro-1,2-benzisoxazole: A chlorinated analogue.
Uniqueness: 6-Bromo-1,2-benzisoxazole is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogues. The bromine atom can participate in specific interactions, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
6-bromo-1,2-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNORIBEFNHZMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)ON=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591234 |
Source


|
| Record name | 6-Bromo-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060802-88-1 |
Source


|
| Record name | 6-Bromo-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
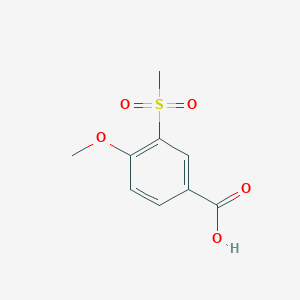
![6-Bromofuro[3,2-b]pyridine](/img/structure/B1289315.png)
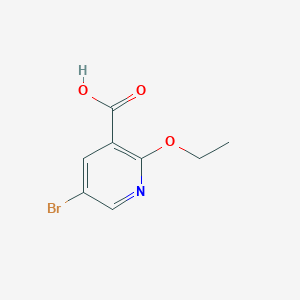
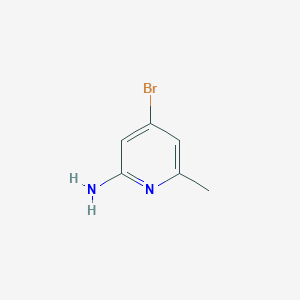

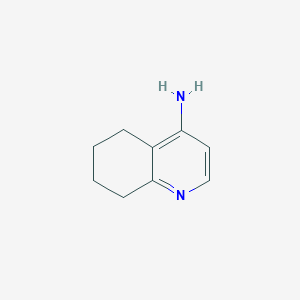
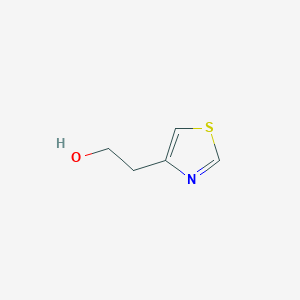
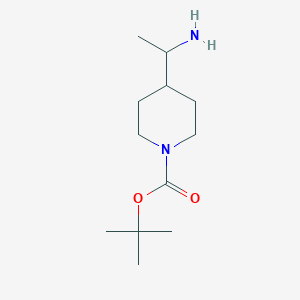
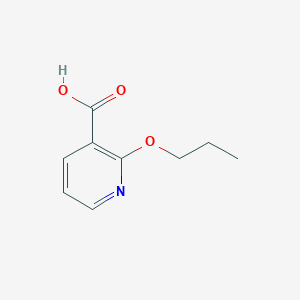
![Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1289326.png)
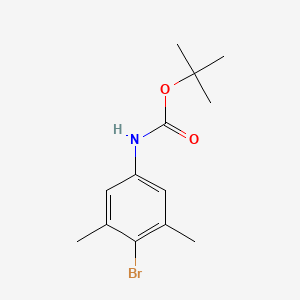

![3-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1289337.png)
